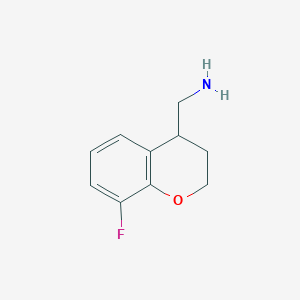

(8-Fluorochroman-4-yl)methanamine

Description

Historical Context and Significance of the Chromane (B1220400) Core in Chemical Biology Research

The chromane ring system, a heterocyclic motif consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a fundamental structure in a vast number of biologically active compounds. researchgate.net Historically, the significance of the chromane core was first highlighted by its presence in naturally occurring compounds with potent biological activities, such as vitamin E (tocopherols and tocotrienols), which are essential for human health. researchgate.net This discovery spurred further exploration into the therapeutic potential of chromane-based molecules.

Over the years, the chromane scaffold has been identified as a "privileged structure" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a versatile template for drug discovery. Researchers have successfully developed chromane derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. For instance, chroman-4-one derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's. researchgate.net The structural rigidity and three-dimensional character of the chromane nucleus allow for precise orientation of substituents, which is crucial for specific interactions with biological macromolecules.

Rationale for Investigating (8-Fluorochroman-4-yl)methanamine as a Research Scaffold

The specific design of this compound points to a targeted approach in medicinal chemistry. The rationale for its investigation lies in the strategic combination of its three key components: the chromane core, the fluorine atom at the 8-position, and the methanamine group at the 4-position. The chromone (B188151) scaffold is recognized as a privileged structure in drug discovery, with applications in neurodegenerative and inflammatory diseases, as well as cancer.

The introduction of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule. The placement of fluorine at the 8-position of the chromane ring is a specific modification that can influence the molecule's interaction with biological targets.

Overview of Research Trajectories for Novel Fluorinated Heterocyclic Amines

The development of novel fluorinated heterocyclic amines is a highly active area of research in medicinal chemistry. researchgate.net The incorporation of fluorine into heterocyclic amine structures can lead to significant improvements in their pharmacological profiles. Fluorine's high electronegativity can alter the basicity (pKa) of the amine group, which in turn affects the molecule's solubility, membrane permeability, and binding interactions with target proteins.

Research in this field often focuses on synthesizing libraries of fluorinated heterocyclic amines and evaluating their activity against a range of biological targets. This approach allows for the systematic exploration of structure-activity relationships (SAR), providing valuable insights into how the position and number of fluorine atoms influence a compound's biological effects. The ultimate goal is to identify lead compounds with enhanced efficacy and reduced side effects for the treatment of various diseases.

Hypothesized Research Value and Future Directions for the Compound Class

The hypothesized research value of this compound and related compounds is significant. By combining the privileged chromane scaffold with the strategic placement of a fluorine atom and an amine group, these molecules are poised for investigation in several therapeutic areas. The future direction for this class of compounds will likely involve the synthesis and biological evaluation of a series of analogues to build a comprehensive structure-activity relationship (SAR) profile.

Key research questions to be addressed include:

How does the 8-fluoro substitution impact target binding and selectivity compared to non-fluorinated or differently fluorinated analogues?

What is the optimal stereochemistry at the 4-position for biological activity?

What is the influence of the amine substitution on the compound's pharmacokinetic properties?

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanamine |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-3,7H,4-6,12H2 |

InChI Key |

UPUJBZAIPITGRY-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1CN)C=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Fluorochroman 4 Yl Methanamine

Retrosynthetic Analysis and Key Precursor Identification for (8-Fluorochroman-4-yl)methanamine

A retrosynthetic analysis of this compound reveals that the primary amine can be derived from the reduction of a corresponding nitrile or an oxime, or via reductive amination of an aldehyde. This points to 8-fluorochroman-4-carbonitrile or 8-fluorochroman-4-carbaldehyde as key intermediates. These intermediates, in turn, can be synthesized from the pivotal precursor, 8-fluorochroman-4-one (B53088).

The synthesis of 8-fluorochroman-4-one can be envisioned through an intramolecular Friedel-Crafts type cyclization of a 3-(2-fluoro-phenoxy)propanoic acid derivative. Another common approach involves the Michael addition of 2-fluorophenol (B130384) to an α,β-unsaturated nitrile like acrylonitrile, followed by cyclization of the resulting 3-(2-fluorophenoxy)propanenitrile.

Key Precursors Identified:

| Precursor Compound | Retrosynthetic Connection to Target |

| 8-Fluorochroman-4-one | Can be converted to 4-carbonitrile or 4-carbaldehyde intermediates. |

| 3-(2-Fluoro-phenoxy)propanoic acid | Cyclization furnishes the 8-fluorochroman-4-one core. |

| 2-Fluorophenol and Acrylonitrile | Michael addition and subsequent cyclization to form the chromanone. |

Direct Synthetic Pathways to the Core this compound Structure

The construction of the this compound structure is typically achieved through a multi-step sequence starting from the key precursor, 8-fluorochroman-4-one. A plausible and efficient pathway involves the conversion of the ketone to a nitrile, followed by reduction.

One established method for this transformation is the Wittig reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Specifically, 8-fluorochroman-4-one can be reacted with a phosphonium ylide, such as (cyanomethylene)triphenylphosphorane, to introduce the cyanomethylene group at the 4-position. The resulting 8-fluorochroman-4-ylideneacetonitrile can then be reduced to the target methanamine.

Alternatively, the conversion of 8-fluorochroman-4-one to 8-fluorochroman-4-carbonitrile can be achieved, which is then reduced to this compound. The reduction of the nitrile group to a primary amine is a standard transformation that can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

The synthesis of enantiomerically pure this compound is crucial for pharmacological applications. Asymmetric synthesis can be approached by the enantioselective reduction of the precursor ketone or by employing chiral catalysts in the formation of the chromane (B1220400) ring.

One strategy involves the asymmetric reduction of 8-fluorochroman-4-one to the corresponding chiral alcohol. This can be achieved using chiral reducing agents or catalysts, such as those derived from oxazaborolidines. The resulting chiral alcohol can then be converted to the target amine with retention of stereochemistry.

Another approach is the use of organocatalysis to construct the chiral chromane skeleton. For instance, domino reactions like oxa-Michael-Michael additions catalyzed by chiral squaramides can yield polysubstituted chromans with high enantioselectivity. chim.it While not directly yielding the target compound, this methodology highlights a pathway to an enantiomerically enriched chromane core that could be further functionalized.

When additional stereocenters are introduced into the chromane ring or its substituents, diastereoselective synthesis becomes important. For instance, in the asymmetric transfer hydrogenation of arylidene-substituted chromanones using Noyori-Ikariya type Ru(II) complexes, a one-pot reduction of both C=C and C=O bonds can lead to cis-benzylic alcohols with high diastereoselectivity. acs.org This principle could be applied to precursors of this compound to control the relative stereochemistry of multiple chiral centers.

For the large-scale synthesis of this compound, process optimization is critical to ensure efficiency, safety, and cost-effectiveness. The synthesis of chroman-4-ones, the key precursors, can be scaled up. For example, the Michael addition of phenols to acrylonitriles followed by acid-catalyzed cyclization has been shown to be an efficient and practical two-step process for a variety of 4-chromanones. researchgate.net The use of greener solvents, such as methyltetrahydrofuran (MeTHF), and optimizing reaction conditions for large-scale production are key considerations. core.ac.uk

Derivatization Strategies for this compound Analogues

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide range of analogues through various chemical transformations.

N-Alkylation: The nucleophilic nature of the primary amine allows for straightforward N-alkylation reactions with alkyl halides. amazonaws.comncert.nic.in These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed. The reaction of this compound with an alkyl halide (R-X) would yield the corresponding secondary or tertiary amine. The choice of solvent and base can influence the reaction rate and selectivity. amazonaws.comresearchgate.net

N-Acylation: N-acylation is a common method to introduce an acyl group onto the amine, forming an amide. This is readily achieved by reacting this compound with acyl chlorides or acid anhydrides. ncert.nic.inresearchgate.net The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the acid byproduct. chemguide.co.uk This method is highly efficient for producing a diverse library of amide derivatives. researchgate.netnih.gov

Table of Derivatization Reactions:

| Reaction Type | Reagents | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, Et₃N) | Secondary/Tertiary Amine | Inert solvent (e.g., ACN, DMF), Room Temp. to elevated temp. |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Amide | Aprotic solvent (e.g., DCM, THF), 0 °C to Room Temp. |

Modifications of the Chromane Ring System

Modifications of the chromane ring system, particularly those involving the fluorine substituent at the 8-position, are crucial for modulating the physicochemical and pharmacological properties of this compound. However, direct modification of the 8-fluoro group is challenging due to the high strength of the C-F bond.

Nucleophilic Aromatic Substitution (SNA r): The fluorine atom on the aromatic ring of 8-fluorochroman derivatives is generally unreactive towards nucleophilic aromatic substitution. For such reactions to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the fluorine atom. In the case of the 8-fluorochroman system, the electron-donating nature of the ether oxygen in the chromane ring does not favor SNA r at the 8-position.

Modifications at Other Positions: While direct modification of the 8-fluoro group is difficult, other positions on the chromane ring can be functionalized. For instance, the synthesis of various chroman-4-ones allows for the introduction of substituents on the aromatic ring prior to the formation of the heterocyclic system. nih.gov

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is a cornerstone of drug discovery, providing insights into how different functional groups influence the biological activity of a lead compound. wikipedia.orgimmutoscientific.com For this compound, the introduction of diverse functional groups on the chromane nucleus, the aminomethyl side chain, and the amine itself can systematically probe the chemical space to optimize for desired biological endpoints.

Modifications of the Aminomethyl Side Chain: The aminomethyl group at the 4-position is a key site for introducing diversity. The primary amine can be readily alkylated or acylated to generate a library of secondary and tertiary amines and amides, respectively. Reductive amination with various aldehydes and ketones is a powerful method to introduce a wide range of substituents on the nitrogen atom. masterorganicchemistry.comorganicchemistrytutor.comacsgcipr.orgorganic-chemistry.org These modifications can significantly impact the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for receptor binding.

Functionalization of the Aromatic Ring: As discussed in the previous section, functionalization of the aromatic part of the chromane ring can be achieved through the synthesis of substituted chroman-4-one precursors. This allows for the introduction of various electron-donating or electron-withdrawing groups, which can alter the electronic properties of the entire molecule and influence its metabolic stability and pharmacokinetic profile.

Stereochemistry at the 4-Position: The carbon at the 4-position of the chromane ring is a chiral center. The synthesis of enantiomerically pure (R)- and (S)-(8-Fluorochroman-4-yl)methanamine would be crucial for SAR studies, as stereoisomers often exhibit different biological activities and potencies.

The following table summarizes potential modifications for SAR studies:

| Modification Site | Type of Modification | Potential Functional Groups |

| Amine Nitrogen | Alkylation | Methyl, Ethyl, Isopropyl, Cyclobutyl, Benzyl |

| Acylation | Acetyl, Benzoyl | |

| Aromatic Ring | Substitution | Methoxy, Chloro, Bromo, Nitro |

| 4-Position | Stereochemistry | (R)-enantiomer, (S)-enantiomer |

Mechanistic Investigations of Key Synthetic Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and predicting the formation of byproducts. While specific mechanistic studies for this exact compound are scarce, general principles from related chromane syntheses and transformations can be applied.

Formation of the Chromane Ring: The synthesis of the chromane core often involves an intramolecular cyclization. Mechanistic studies on similar systems have revealed the involvement of tandem reactions, including conjugate additions and cyclizations. researchgate.net

Reductive Amination: The conversion of an 8-fluorochroman-4-one precursor to this compound would likely proceed via reductive amination. This reaction typically involves the initial formation of an imine or enamine intermediate from the ketone and an amine (e.g., ammonia (B1221849) or a primary amine), followed by reduction. The mechanism of this two-step process is well-established in organic chemistry. masterorganicchemistry.comorganicchemistrytutor.comacsgcipr.orgorganic-chemistry.orgnih.gov

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: The rate of key synthetic steps, such as the cyclization to form the chromane ring or the reductive amination, is influenced by factors like temperature, concentration of reactants and catalysts, and the solvent used. Kinetic studies on related chromone (B188151) reactions have shown that the ring-opening and closing can be monitored to understand substituent effects on the reaction rate. While no specific kinetic data for the synthesis of this compound is available, it is expected that the electron-withdrawing nature of the fluorine atom could influence the rates of reactions involving the aromatic ring.

Transition State Analysis and Computational Validation of Reaction Mechanisms

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and is a critical concept for understanding reaction mechanisms and predicting selectivity. researchgate.netnih.gov For the key synthetic steps leading to this compound, computational methods can be employed to model the structures and energies of the transition states. For example, in a nucleophilic attack on the carbonyl group of 8-fluorochroman-4-one, the geometry of the transition state would involve the partial formation of a new bond with the nucleophile and partial breaking of the carbonyl pi-bond. chemtube3d.com

Computational Validation: Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netmdpi.commdpi.comthenucleuspak.org.pk DFT calculations can be used to:

Validate proposed reaction mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, the most likely reaction pathway can be determined.

Predict regioselectivity and stereoselectivity: Computational models can help predict the outcome of reactions where multiple products are possible.

Understand the role of substituents: The effect of the 8-fluoro group on the reactivity and properties of the chromane ring can be quantitatively assessed through computational studies. nih.gov

While specific computational studies on this compound are not found in the current literature, the application of these methods to similar fluorinated and non-fluorinated chromane systems provides a framework for future investigations into the mechanistic details of its synthesis and reactivity. nih.govresearchgate.netacs.orgrsc.org

Structure Activity Relationship Sar and Structure Target Interaction Studies

Systematic Structural Modifications of the (8-Fluorochroman-4-yl)methanamine Scaffold

Systematic structural modification is a cornerstone of medicinal chemistry, allowing for the dissection of a molecule's pharmacophoric elements. For the this compound scaffold, this involves exploring the impact of substituents on the chromane (B1220400) ring, the role of the fluorine atom, and the influence of stereochemistry.

The chromane ring system, a bicyclic ether, is a versatile scaffold found in a wide array of bioactive molecules. nih.govmdpi.com The nature and position of substituents on this ring can dramatically alter a compound's pharmacological profile. In the case of this compound, the fluorine atom at the 8-position is a key feature. However, the exploration of other substituents on the aromatic portion of the chromane ring can provide valuable SAR insights. For instance, the introduction of electron-donating or electron-withdrawing groups at positions 5, 6, or 7 could modulate the electronic properties of the ring and influence interactions with target proteins. nih.gov Studies on related chromane and coumarin (B35378) derivatives have shown that even small changes, such as the addition of a methyl or acetyl group, can significantly impact receptor affinity and functional activity. mdpi.commdpi.com

The table below illustrates the potential impact of various substituents on the chromane ring, based on general principles observed in related compound series.

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| 5 | Electron-donating (e.g., -OCH3) | May enhance binding through hydrogen bond formation or alter electronic distribution. |

| 6 | Electron-withdrawing (e.g., -Cl) | Can influence pKa and metabolic stability. |

| 7 | Bulky group (e.g., -phenyl) | May introduce steric hindrance or provide additional hydrophobic interactions. |

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.govresearchgate.netresearchgate.net In this compound, the 8-fluoro substituent is expected to have a profound impact on its biological properties. The high electronegativity of fluorine can alter the local electronic environment, potentially influencing hydrogen bonding interactions and the pKa of nearby functional groups. nih.gov Furthermore, the substitution of a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the compound's half-life. nih.gov

The position of fluorination is also critical. While this compound features an 8-fluoro substitution, exploring other fluorination patterns on the chromane ring could lead to analogues with improved properties. For example, fluorination at the 6- or 7-position would present a different vector for interaction with a target's binding pocket. nih.gov Computational studies on fluorinated propenes have highlighted the "cis effect" of fluorine, which can influence molecular conformation, a factor that is also relevant for the more complex chromane system. researchgate.net

The following table summarizes the potential effects of different fluorination patterns on the chromane scaffold.

| Fluorination Position | Potential Influence on Molecular Properties |

| 6-Fluoro | May alter metabolic stability and electronic properties of the aromatic ring. |

| 7-Fluoro | Could impact binding affinity and selectivity, as seen in related quinoline (B57606) structures. nih.gov |

| 8-Fluoro (present) | Likely enhances metabolic stability and modulates local electronic environment. |

| Di- or Tri-fluorination | Could further enhance metabolic stability but may also impact solubility and binding. |

This compound possesses a chiral center at the C4 position, meaning it can exist as two enantiomers (R and S). It is well-established that stereochemistry plays a crucial role in the interaction between a ligand and its biological target. nih.gov Often, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to off-target effects.

For chromane derivatives, the stereochemistry at C2 and C4 has been shown to be a critical determinant of biological activity. mdpi.com The spatial orientation of the aminomethane group at the C4 position will dictate how the molecule fits into a binding pocket and forms key interactions, such as hydrogen bonds or salt bridges. The hetero-ring of chromane typically adopts a half-chair conformation, and the substituent at C4 can be either pseudo-axial or pseudo-equatorial, leading to different spatial arrangements. rsc.org Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound are essential steps in understanding its SAR and identifying the eutomer (the more active enantiomer).

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govnih.gov By understanding the pharmacophore of this compound, researchers can rationally design new analogues with enhanced potency and selectivity.

Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model can be proposed. The key features likely include:

A Hydrogen Bond Acceptor: The oxygen atom within the chromane ring.

An Aromatic Ring: The benzene (B151609) moiety of the chromane scaffold, which can participate in π-π stacking or hydrophobic interactions.

A Positively Ionizable Group: The primary amine of the methanamine side chain, which is expected to be protonated at physiological pH and can form crucial ionic interactions or hydrogen bonds with acidic residues in a receptor binding site. semanticscholar.org

A Hydrophobic Feature: The aliphatic portion of the chromane ring.

A Halogen Bond Donor/Hydrophobic Feature: The fluorine atom at the 8-position, which can participate in halogen bonding or contribute to hydrophobic interactions. nih.gov

With a defined pharmacophore model, the rational design of new analogues can be undertaken to improve target selectivity. This is particularly important when targeting receptors that have closely related subtypes, such as serotonin (B10506) or dopamine (B1211576) receptors. redheracles.netnih.govmdpi.comnih.gov

For example, to enhance selectivity for a specific receptor subtype, the length and flexibility of the linker between the chromane core and the basic amine could be modified. Introducing conformational constraints, such as incorporating the nitrogen into a ring system, can also improve selectivity by reducing the number of accessible conformations and favoring the one that is optimal for binding to the desired target.

Furthermore, computational docking studies, which place a ligand into the three-dimensional structure of a target protein, can be used in conjunction with pharmacophore modeling to refine the design of new analogues. This structure-based drug design approach allows for the visualization of ligand-target interactions and can guide modifications to improve binding affinity and selectivity.

The following table outlines potential design strategies to enhance the selectivity of this compound analogues.

| Design Strategy | Rationale | Potential Outcome |

| Modify linker length | Optimize distance between pharmacophoric features for a specific receptor subtype. | Improved affinity and selectivity. |

| Introduce conformational rigidity | Restrict rotation to favor the bioactive conformation. | Enhanced selectivity and potentially potency. |

| Substitute the basic amine | Modulate pKa and hydrogen bonding capacity. | Altered affinity and functional activity. |

| Explore alternative aromatic cores | Replace the chromane ring with other bicyclic systems. | Novel chemical space with potentially different selectivity profiles. |

Comparative Analysis of SAR for Related Chromane Derivatives

The structure-activity relationship (SAR) of chromane derivatives is a critical area of research, providing insights into how modifications to the chromane scaffold influence biological activity. While direct SAR studies on this compound are not extensively documented in publicly available literature, a comparative analysis of related chromane structures, such as 3-aminochromans and chroman-4-ones, offers valuable predictive insights into its potential biological profile.

Research into a series of 3-aminochroman derivatives has shed light on the impact of substitution at the 8-position of the chromane ring. A study focusing on compounds with dual activity at the 5-HT1A receptor and the serotonin transporter revealed that 8-fluoro substitution is a key feature in potent analogs. nih.gov This suggests that the fluorine atom at the 8-position of this compound could be crucial for its interaction with specific biological targets, potentially by modulating the electronic properties of the aromatic ring or by participating in specific hydrogen bond interactions.

Furthermore, extensive SAR studies have been conducted on chroman-4-one derivatives, particularly as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in various diseases. A consistent finding across multiple studies is that the presence of larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring is favorable for potent and selective SIRT2 inhibition. nih.govnih.gov For instance, compounds with bromo or chloro substitutions at these positions exhibit significant inhibitory activity. nih.gov Given that fluorine is a highly electronegative atom, it is plausible that the 8-fluoro group in this compound contributes positively to its binding affinity for targets like SIRT2.

The nature of the substituent at the 4-position of the chromane ring also plays a pivotal role in determining biological activity. In the case of this compound, the aminomethyl group introduces a basic center, which can engage in ionic interactions with acidic residues in a target's binding site. The specific stereochemistry of the 4-position is also likely to be a critical determinant of activity, as is often observed with chiral centers in bioactive molecules.

To illustrate the impact of substitutions on the chromane scaffold, the following table summarizes SAR data for related chromane derivatives, focusing on SIRT2 inhibition.

| Compound ID | R2 | R6 | R8 | SIRT2 Inhibition IC₅₀ (µM) |

| 1a | n-pentyl | Cl | Br | 4.5 |

| 1b | n-pentyl | H | Br | 13 |

| 1c | n-pentyl | Br | Br | 1.5 |

| 1d | n-pentyl | H | H | >200 |

| 1e | n-pentyl | F | F | 24 |

Data sourced from studies on chroman-4-one derivatives as SIRT2 inhibitors. nih.gov

This data clearly demonstrates that electron-withdrawing groups at the 8-position, such as bromine, significantly enhance SIRT2 inhibitory activity compared to an unsubstituted analog. The 8,8-difluoro analog also shows notable activity, supporting the hypothesis that an 8-fluoro substitution, as seen in this compound, is a favorable feature for this class of compounds.

Application of SAR Data for the Development of Molecular Probes

The insights gained from SAR studies of chromane derivatives are instrumental in the rational design of molecular probes. These probes are essential tools for studying biological processes, identifying and validating drug targets, and for diagnostic applications. The favorable SAR profile of fluorinated chromanes, particularly their potential as enzyme inhibitors, makes them attractive scaffolds for probe development.

The incorporation of a fluorine atom, as in this compound, is particularly advantageous for the development of probes for several reasons. The fluorine atom can serve as a reporter group for ¹⁹F NMR spectroscopy, a powerful technique for studying ligand-protein interactions and for in vivo imaging. Furthermore, the introduction of a fluorine atom can modulate the pharmacokinetic properties of a molecule, such as metabolic stability and membrane permeability, which are critical for the effectiveness of a molecular probe.

Based on the SAR of chromane derivatives as SIRT2 inhibitors, one could envision the development of a molecular probe based on the this compound scaffold. Such a probe could be designed to selectively target and report on the activity of SIRT2 in living cells. The design process would leverage the knowledge that the 8-fluoro substitution is beneficial for binding. The aminomethyl group at the 4-position could be further modified to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, for detection and visualization.

The general strategy for developing a molecular probe from a known inhibitor scaffold involves:

Identifying a suitable scaffold: The chromane ring system, with favorable SAR, serves as an excellent starting point.

Incorporating a reporter group: The 8-fluoro atom can act as an NMR probe. Alternatively, a fluorescent dye or an affinity tag can be chemically linked to the molecule.

Optimizing the linker: If a reporter group is attached, the linker connecting it to the chromane scaffold must be carefully designed to not interfere with target binding.

Validating the probe: The synthesized probe must be tested for its ability to bind to the target, its selectivity, and its performance in biological assays.

The development of such probes would be a significant step forward in understanding the biological roles of enzymes like SIRT2 and could pave the way for the discovery of new therapeutic agents.

Mechanistic Investigations of Molecular and Cellular Interactions

Target Identification and Validation for (8-Fluorochroman-4-yl)methanamine

Comprehensive target identification is a foundational step in drug discovery and chemical biology, establishing the specific biomolecules with which a compound interacts to elicit a biological response. This process is critical for understanding the compound's mechanism of action and for developing more selective and effective therapeutic agents.

Affinity chromatography, a powerful technique for isolating target proteins, involves immobilizing a ligand—in this case, this compound—onto a solid support. This stationary phase is then used to capture binding partners from a complex biological sample, such as a cell lysate. The captured proteins can subsequently be identified using mass spectrometry-based proteomic methods. This approach allows for an unbiased identification of the molecular targets of a compound. However, no studies employing this methodology for this compound have been reported.

Reporter gene assays are a common tool in high-throughput screening (HTS) to identify compounds that modulate specific cellular pathways. These assays utilize a reporter gene, such as luciferase or green fluorescent protein, linked to a regulatory element that is responsive to a particular signaling pathway. A change in the reporter signal indicates that a compound is interacting with a component of that pathway. While HTS campaigns are instrumental in discovering novel bioactive molecules, there is no public record of this compound being screened in such assays, nor any data on its potential to engage specific cellular targets.

Biochemical and Biophysical Characterization of this compound-Target Interactions

Once a target is identified, its interaction with the compound must be characterized biochemically and biophysically to quantify the binding affinity and understand the kinetics of the interaction.

For compounds that target enzymes, kinetic studies are performed to determine the mode of inhibition and the inhibition constant (Ki). Binding assays are used to measure the dissociation constant (Kd), which reflects the affinity of the compound for its target. This quantitative data is crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds. The absence of an identified target for this compound means that no such kinetic or binding data is available.

| Parameter | Description | Value for this compound |

| Kd | Dissociation Constant | Data Not Available |

| Ki | Inhibition Constant | Data Not Available |

This table is for illustrative purposes and will be populated when data becomes available.

A variety of spectroscopic techniques are employed to study the direct interaction between a ligand and its target protein. Surface Plasmon Resonance (SPR) can measure the kinetics of binding in real-time. Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about the binding site and conformational changes. Isothermal Titration Calorimetry (ITC) directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction. No spectroscopic studies characterizing the binding of this compound to a biological target have been published.

| Technique | Information Provided | Application to this compound |

| SPR | Binding kinetics (kon, koff), affinity (KD) | No Published Data |

| NMR | Binding site mapping, structural changes | No Published Data |

| ITC | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | No Published Data |

This table is for illustrative purposes and will be populated when data becomes available.

X-ray crystallography is the gold standard for elucidating the three-dimensional structure of a ligand-protein complex at atomic resolution. This information is invaluable for understanding the precise molecular interactions that govern binding and for guiding rational drug design. To date, no crystal structures of this compound in complex with a biological target have been deposited in the Protein Data Bank or described in the scientific literature.

Cellular Mechanism of Action Studies in Research Models

No published studies were identified that specifically investigate the cellular mechanism of action for this compound in any research model.

There is no available research detailing the effects of this compound on the modulation of intracellular signaling pathways. Consequently, no data can be presented on this topic.

Information regarding the subcellular localization of this compound or its potential biological target(s) is not available in the current scientific literature.

No studies reporting the results of cellular phenotypic screening of this compound in research models such as cell lines or primary cells have been identified. Phenotypic screening is a strategy used in drug discovery to identify substances that cause a desired change in the appearance or behavior of cells without prior knowledge of the specific biological target. nih.govdrugtargetreview.com This approach can be applied using various models, including primary human hepatocytes for toxicity screening or iPSC-derived cardiomyocytes for assessing cardiotoxicity. nih.gov However, no such data has been published for the compound .

Off-Target Profiling and Selectivity Assessment at Molecular/Cellular Level

There are no publicly available studies on the off-target profiling or selectivity assessment of this compound. Such studies are crucial for determining the specificity of a compound for its intended target versus other unintended biomolecules. Without this research, no data table on selectivity or off-target activity can be provided.

Computational Chemistry and Cheminformatics Applied to 8 Fluorochroman 4 Yl Methanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, conformational preferences, and reactivity of (8-Fluorochroman-4-yl)methanamine.

Density Functional Theory (DFT) Studies of this compound Conformations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and geometry of molecules. For this compound, DFT calculations can determine the most stable three-dimensional arrangements, or conformations, of the molecule. By calculating the potential energy surface, researchers can identify low-energy conformers and the energy barriers between them. This information is critical as the conformation of a molecule often dictates its biological activity.

A hypothetical DFT study on this compound would likely reveal the preferred orientation of the aminomethyl group relative to the chroman ring system. The fluorine atom at the 8-position introduces electronic effects that can influence the geometry and stability of different conformers. The results of such a study could be presented in a table summarizing the relative energies of the most stable conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (C3-C4-C(amine)-N) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 1.25 |

| 3 | -60° (gauche) | 0.05 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential and Frontier Orbital Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. For this compound, the MEP would likely show negative potential (red regions) around the fluorine and oxygen atoms, as well as the nitrogen of the amine group, indicating their electron-rich nature and propensity to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the amine hydrogens, suggesting their role as hydrogen bond donors.

Frontier Orbital Analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich chroman ring and the amine group, while the LUMO may be distributed over the aromatic portion of the molecule. These analyses are crucial for understanding how the molecule might interact with biological targets. rsc.orgnih.gov

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of how a ligand, such as this compound, might interact with a biological target, like a protein, over time. These simulations are essential for understanding the stability of binding and the conformational changes that may occur upon interaction.

Binding Site Characterization and Dynamics of this compound

If a potential protein target for this compound were identified, MD simulations could be used to characterize the binding site in detail. By simulating the ligand within the protein's binding pocket, researchers can observe the key amino acid residues involved in the interaction. The simulation would reveal the formation and breaking of hydrogen bonds, hydrophobic interactions, and any electrostatic interactions, providing a dynamic picture of the binding event.

Prediction of Binding Affinities and Conformational Changes

MD simulations can also be employed to predict the binding affinity of this compound to its target protein. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the free energy of binding. Furthermore, these simulations can reveal conformational changes in both the ligand and the protein upon binding, which can be critical for biological function.

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug discovery to screen large libraries of compounds against a target protein.

In a virtual screening campaign, this compound could be docked into the active site of a known drug target. The docking algorithm would generate various possible binding poses and score them based on their predicted binding affinity. The results of a docking study are often visualized to inspect the interactions between the ligand and the protein's active site residues. This can provide valuable hypotheses about the molecule's mechanism of action and guide further experimental studies. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Asp145, Lys72, Phe80 |

| 2 | -7.9 | Glu91, Val55, Leu130 |

| 3 | -7.2 | Thr144, Met88 |

Note: This table is for illustrative purposes. The specific target and results would depend on the actual docking study performed.

No Publicly Available Research Found for Computational Analysis of this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific research was identified that applies computational chemistry and cheminformatics methodologies directly to the compound this compound. The stringent requirement to focus solely on this specific molecule within the detailed framework of structure-based and ligand-based virtual screening, Quantitative Structure-Activity Relationship (QSAR) modeling, and cheminformatics-based scaffold exploration cannot be fulfilled with the current state of published research.

While the fields of computational chemistry and cheminformatics are robust and widely applied in drug discovery and development, the specific application of these techniques to this compound has not been detailed in the accessible scientific domain. General principles of these computational methods are well-established; however, the user's request for detailed research findings, data tables, and specific outcomes related to this particular compound cannot be met without available data.

The requested analysis, including the identification of putative targets through virtual screening, the discovery of analogs, the development of predictive QSAR models, and the exploration of its chemical scaffold, is contingent on dedicated research projects that have not been published. Therefore, the generation of a scientifically accurate and authoritative article strictly adhering to the provided outline for this compound is not possible at this time.

Advanced Analytical Characterization Techniques for 8 Fluorochroman 4 Yl Methanamine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to deducing the molecular structure of (8-Fluorochroman-4-yl)methanamine. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing details about its atomic composition, connectivity, and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical assignment of this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule. nih.govnih.gov

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for stereochemical elucidation. wikipedia.orgyoutube.com The NOE effect is observed between nuclei that are close in space, allowing for the determination of relative stereochemistry. For instance, in a NOESY spectrum of this compound, cross-peaks would be observed between the proton at position 4 and the protons of the aminomethyl group if they are on the same side of the chroman ring (cis), whereas their absence would suggest a trans configuration. youtube.com The magnitude of the NOE enhancement provides information on the internuclear distances, which is critical for confirming the conformation of the molecule. wikipedia.org

The complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. researchgate.netscispace.com These techniques reveal proton-proton and proton-carbon correlations, allowing for the mapping of the entire molecular framework. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Note: This table is a hypothetical representation based on known chemical shifts for similar structural motifs. Actual values may vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | 4.25 (m) | 65.8 |

| H-3 | 2.10 (m) | 25.4 |

| H-4 | 3.50 (m) | 38.2 |

| H-5 | 7.05 (d) | 122.5 |

| H-6 | 6.90 (t) | 120.1 |

| H-7 | 6.85 (d) | 115.3 |

| C-8 | - | 158.0 (d, ¹JCF) |

| C-8a | - | 148.2 |

| C-4a | - | 121.9 |

| -CH₂NH₂ | 2.95 (d) | 45.7 |

| -NH₂ | 1.80 (br s) | - |

High-Resolution Mass Spectrometry (HRMS) is a key technique for confirming the elemental composition of this compound and studying its fragmentation behavior. nih.govresearchgate.net HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of the molecular formula. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the protonated molecule. nih.gov This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragments. gre.ac.uk Analyzing these fragments helps to confirm the connectivity of the molecule.

For this compound, a primary fragmentation pathway would likely involve the cleavage of the bond alpha to the nitrogen atom (α-cleavage), leading to the loss of the aminomethyl group or the formation of an iminium ion. libretexts.orgyoutube.com Another common fragmentation for chroman structures is the retro-Diels-Alder (RDA) reaction of the heterocyclic ring. The presence of the fluorine atom on the aromatic ring will also influence the fragmentation pattern, often directing cleavage pathways. libretexts.org

Table 2: Predicted HRMS Data and Major Fragments for this compound Note: This data is predictive and based on common fragmentation patterns.

| Ion | Predicted m/z | Possible Formula | Description |

|---|---|---|---|

| [M+H]⁺ | 182.0925 | C₉H₁₁FNO⁺ | Protonated molecular ion |

| [M+H-NH₃]⁺ | 165.0659 | C₉H₈FO⁺ | Loss of ammonia (B1221849) |

| [M+H-CH₂NH₂]⁺ | 151.0502 | C₉H₈FO⁺ | Cleavage of the aminomethyl group |

| RDA Fragment | 138.0370 | C₈H₅FO⁺ | Retro-Diels-Alder fragmentation |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound. researchgate.net These techniques are complementary and probe the vibrational modes of the molecule.

The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, a strong C-O-C stretching band for the ether linkage in the chroman ring, and a C-F stretching band. The position and shape of the N-H and O-H (if present as a derivative) stretching bands can provide insights into intermolecular and intramolecular hydrogen bonding.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data, especially for the C-C bonds of the aromatic and heterocyclic rings. Conformational analysis can be aided by observing changes in the vibrational spectra under different conditions or by comparing experimental spectra with theoretical calculations for different possible conformers.

Table 3: Expected Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -NH₂ | Symmetric/Asymmetric Stretch | 3300 - 3400 | FTIR, Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2960 | FTIR, Raman |

| C-O-C (ether) | Asymmetric Stretch | 1200 - 1270 | FTIR |

| C-F | Stretch | 1000 - 1400 | FTIR |

| Aromatic C=C | Stretch | 1450 - 1600 | FTIR, Raman |

Since this compound possesses a chiral center at the C4 position, Circular Dichroism (CD) spectroscopy is a crucial technique for characterizing its enantiomers. osti.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. osti.gov

Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the stereocenter. By comparing the experimental CD spectrum to those of similar compounds with known stereochemistry or to quantum chemical predictions, the absolute configuration (R or S) of a specific enantiomer can be determined.

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for determining the chemical purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of pharmaceutical compounds and for separating enantiomers. pharmaguideline.com The development and validation of a robust HPLC method are critical for quality control. nih.gov

For purity assessment, a reversed-phase HPLC method is typically developed. abap.co.in This would involve using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. pharmaguideline.comakjournals.com

For the separation of the R and S enantiomers, a chiral HPLC method is required. nih.gov This can be achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with each enantiomer. nih.govsigmaaldrich.com Polysaccharide-based CSPs are commonly used for this type of separation. nih.gov Alternatively, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral column. researchgate.netjuniperpublishers.com The development of such a method is vital for controlling the enantiomeric purity of the final compound. researchgate.net

Table 4: Example HPLC Method Parameters for Chiral Separation Note: This is an exemplary method and would require optimization.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane:Ethanol with 0.1% Diethylamine (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of the synthesis of this compound, GC-MS is instrumental in detecting and identifying potential volatile byproducts. These byproducts can arise from various sources, including incomplete reactions, side reactions, or the degradation of starting materials and intermediates.

The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. youtube.comyoutube.com As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. youtube.comnih.govrsc.org This mass spectrum acts as a molecular fingerprint, allowing for the identification of the byproducts by comparing them to spectral libraries. youtube.com

While specific data on the volatile byproducts from the synthesis of this compound is not publicly available, a hypothetical analysis would target potential impurities based on the synthetic route. For instance, if the synthesis involves the reduction of an oxime or a nitrile, one might expect to find residual starting materials or partially reduced intermediates. A typical GC-MS analysis would involve a temperature-programmed run to ensure the elution of compounds with a wide range of boiling points. The resulting chromatogram would show peaks corresponding to each volatile component, and the mass spectrum of each peak would be analyzed to identify the specific byproduct.

Hypothetical GC-MS Data for Volatile Byproduct Analysis:

| Retention Time (min) | Detected Mass (m/z) | Tentative Identification |

| 5.8 | 179, 150, 122 | 8-Fluorochroman-4-one (B53088) (Starting Material) |

| 7.2 | 194, 178, 150 | 8-Fluorochroman-4-one oxime (Intermediate) |

| 9.5 | 181, 166, 138 | (8-Fluorochroman-4-yl)methanol (Side-product) |

This table is a hypothetical representation and is not based on actual experimental data.

Chiral Chromatography for Enantiomeric Excess Determination.

This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, determining the enantiomeric excess (e.e.) is critical in pharmaceutical development. americanpharmaceuticalreview.comwikipedia.org Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. researchgate.netchromatographyonline.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.comnih.gov The choice of CSP is crucial and often involves screening various types of chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) based), Pirkle-type phases, or cyclodextrin-based phases. chromatographyonline.comresearchgate.net The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. chromatographyonline.comyakhak.org For basic compounds like amines, the addition of a small amount of a basic modifier, such as diethylamine, can improve peak shape and resolution. chromatographyonline.com

While a specific, validated chiral HPLC method for this compound is not detailed in the public domain, a typical method development would involve screening different chiral columns and mobile phases. The separation would be monitored using a UV detector, and the enantiomeric excess would be calculated from the relative peak areas of the two enantiomers.

Hypothetical Chiral HPLC Parameters:

| Parameter | Value |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 10.2 min |

| Retention Time (S-enantiomer) | 12.5 min |

| Resolution (Rs) | > 2.0 |

This table is a hypothetical representation and is not based on actual experimental data.

X-ray Crystallography of this compound and Co-crystals.

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. mdpi.comresearchgate.netmdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration Determination.

To determine the absolute stereochemistry of a chiral molecule like this compound, a single crystal of one of its enantiomers is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map of the molecule. researchgate.net This map reveals the precise spatial arrangement of all atoms. The determination of the absolute configuration often relies on the anomalous dispersion effect of the X-rays by the atoms in the crystal.

Although a crystal structure of this compound is not publicly available, the general procedure would involve growing a high-quality single crystal of an enantiomerically pure sample. The crystallographic data obtained would include the unit cell dimensions, space group, and atomic coordinates, which together provide irrefutable proof of the molecule's absolute configuration.

Hypothetical Crystallographic Data:

| Parameter | Value |

| Chemical Formula | C10H12FNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.05(3) |

This table is a hypothetical representation and is not based on actual experimental data.

Co-crystallization Studies with Target Proteins.

Understanding how a molecule like this compound interacts with its biological target is fundamental for drug design and development. Co-crystallization of the compound with its target protein followed by X-ray diffraction analysis can provide an atomic-level picture of this interaction. nih.govnih.govyoutube.com

The process involves preparing a stable complex of the protein and the ligand (in this case, an enantiomer of this compound) and then screening for crystallization conditions. nih.govasynt.com Once suitable crystals of the protein-ligand complex are obtained, X-ray diffraction data is collected. The resulting electron density map reveals the binding mode of the ligand within the protein's active site, showing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govyoutube.com This information is invaluable for structure-based drug design, allowing for the rational optimization of the ligand to improve its potency and selectivity.

While no co-crystal structures of this compound with a target protein have been published, such studies would be a critical step in elucidating its mechanism of action and guiding further medicinal chemistry efforts.

Potential Research Applications of 8 Fluorochroman 4 Yl Methanamine and Its Analogues

Development as Chemical Biology Tools and Probes

Chemical probes are essential tools for dissecting complex biological systems, enabling the visualization, and modulation of biomolecules within their native environment. researchgate.netacs.org The (8-Fluorochroman-4-yl)methanamine scaffold is a promising starting point for the development of such probes.

Fluorescence imaging is a powerful technique for visualizing biological processes in living cells with high spatial and temporal resolution. rsc.org The development of fluorescently tagged molecules allows for the tracking and localization of specific targets. The primary amine group of this compound offers a convenient attachment point for various fluorophores.

The process would involve the chemical conjugation of a suitable fluorescent dye to the methanamine moiety. A variety of fluorescent labels with different spectral properties are commercially available, allowing for the selection of a fluorophore that is compatible with specific imaging setups and avoids interference from cellular autofluorescence. nih.gov For instance, rhodamine and coumarin (B35378) derivatives are commonly used fluorophores that can be chemically linked to primary amines. nih.govacs.org The resulting fluorescent probe could then be used in cellular imaging studies to investigate its uptake, distribution, and potential interactions with intracellular components. The fluorine atom on the chroman ring could also serve as a useful NMR probe for structural studies. nih.gov

Table 1: Potential Fluorophores for Conjugation to this compound

| Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Key Features |

| Coumarin | 350-450 | 430-500 | Environmentally sensitive, good for detecting binding events. |

| Fluorescein | ~490 | ~520 | High quantum yield, widely used. |

| Rhodamine | 540-580 | 570-600 | High photostability, suitable for long-term imaging. mdpi.com |

| Cyanine Dyes | 600-800 | 620-820 | Near-infrared emission, good for in vivo imaging. |

This table presents a hypothetical selection of fluorophore classes that could be conjugated to this compound for imaging applications, based on general principles of fluorescent probe design.

Biotinylation is a powerful technique for identifying the protein targets of a bioactive compound. nih.gov A biotinylated probe, once introduced into a biological system, can bind to its target protein(s). The strong and specific interaction between biotin (B1667282) and streptavidin can then be exploited to isolate the probe-protein complex for subsequent identification by techniques like mass spectrometry. nih.govresearchgate.netrsc.orgspringernature.com

The synthesis of a biotinylated this compound probe would involve linking biotin to the primary amine, possibly via a flexible linker to minimize steric hindrance and allow for efficient binding. Such a probe could be invaluable in "pull-down" assays to identify the cellular binding partners of the chroman scaffold, thereby elucidating its mechanism of action. nih.gov

Exploration as Leads for Further Basic Scientific Research

The this compound scaffold holds potential not only as a tool for studying known biological processes but also as a starting point for discovering new ones.

By identifying the cellular targets of this compound and its analogues, researchers can gain insights into previously uncharacterized biological pathways. If a biotinylated probe of this compound is found to interact with a specific set of proteins, it could suggest a role for those proteins in a particular cellular process that can be further investigated. The chroman-4-one scaffold, a close relative, is a privileged structure in drug discovery and has been shown to interact with a variety of biological targets. nih.govrsc.org

Receptor binding assays are a cornerstone of drug discovery, used to screen for compounds that interact with a specific biological target. Fluorinated compounds are of particular interest in this area. nih.gov this compound and its derivatives could be used in competitive binding assays. In such an assay, a known radiolabeled or fluorescent ligand for a receptor is incubated with the receptor in the presence of the test compound. The ability of the test compound to displace the known ligand provides a measure of its binding affinity for the receptor. The unique physicochemical properties conferred by the fluorine atom can influence binding affinity and selectivity.

Contribution to Understanding Fluorine in Chemical Scaffolds

The strategic incorporation of fluorine into molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. researchgate.netacs.orgclaremont.edu The study of this compound and its non-fluorinated counterpart would provide a valuable case study for understanding the specific effects of fluorine on the chroman scaffold.

By comparing the biological activity, physicochemical properties, and protein interactions of the fluorinated and non-fluorinated analogues, researchers can gain a deeper understanding of how the fluorine atom influences the molecule's behavior. This knowledge can then be applied to the rational design of future drug candidates and chemical probes based on the chroman scaffold. rsc.orgresearchgate.netnumberanalytics.comgoogle.comresearchgate.netyoutube.com

Table 2: Predicted Physicochemical Properties Influenced by Fluorination

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Likely Increased | The strong carbon-fluorine bond can block sites of metabolic oxidation. |

| Lipophilicity | Generally Increased | Fluorine is more lipophilic than hydrogen, which can affect membrane permeability. |

| pKa of the Amine | Likely Decreased | The electron-withdrawing nature of fluorine can reduce the basicity of the nearby amine group. |

| Binding Affinity | Potentially Altered | Fluorine can participate in unique non-covalent interactions with protein targets. |

This table outlines the generally expected effects of fluorine substitution on the physicochemical properties of an organic molecule, which are likely applicable to the this compound scaffold.

Application in Fragment-Based Drug Discovery (FBDD) as a Screening Fragment

Fragment-Based Drug Discovery (FBDD) has become a significant strategy in pharmaceutical research, focusing on the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. wikipedia.orgnih.gov These initial fragment hits serve as starting points for the development of more potent lead compounds through strategies like fragment growing, linking, or merging. nih.govnih.govnih.gov The core principle of FBDD is that the small size and low complexity of fragments allow for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of larger, more complex molecules. researchgate.netmdpi.com

A key guideline in the design and selection of fragment libraries is the "Rule of Three" (Ro3). wikipedia.orgnih.gov This rule suggests that ideal fragments should possess specific physicochemical properties to maximize the chances of identifying high-quality hits. While not a rigid set of rules, the Ro3 criteria are widely used to filter and assemble fragment libraries. nih.gov

Table 1: The "Rule of Three" (Ro3) Criteria for FBDD

| Property | Guideline | Rationale |

| Molecular Weight (MW) | < 300 Daltons (Da) | Ensures low complexity and provides ample opportunity for subsequent chemical elaboration without becoming too large. wikipedia.orgnih.govnih.gov |

| cLogP | ≤ 3 | Controls lipophilicity to ensure adequate solubility for biophysical screening methods, which often require high compound concentrations. wikipedia.orgresearchgate.net |

| Hydrogen Bond Donors (HBD) | ≤ 3 | Limits complexity and promotes specific, high-quality interactions rather than non-specific binding. nih.govresearchgate.net |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | Complements the HBD rule to maintain a balance of polarity and prevent excessive interactions. nih.govresearchgate.net |

| Number of Rotatable Bonds | ≤ 3 | Restricts conformational flexibility, which can simplify the interpretation of binding modes and reduce entropic penalties upon binding. wikipedia.orgresearchgate.net |

| Polar Surface Area (PSA) | ≤ 60 Ų | Often considered an additional criterion to help ensure good cell permeability and solubility characteristics. researchgate.net |

This compound, with its distinct chroman scaffold, embodies many of the characteristics sought after in a screening fragment. The chroman core is a recognized "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in compounds with diverse biological activities. nih.govnih.gov This suggests that the scaffold itself is well-suited for interacting with various biological targets.

Table 2: Physicochemical Properties of this compound and its Core Scaffold

| Compound/Scaffold | Molecular Weight (Da) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |

| Chroman | 134.18 | 0 | 1 | 0 |

| This compound | 181.21 | 2 | 2 | 2 |

The properties of this compound align well with the Ro3 guidelines, making it a theoretically excellent candidate for inclusion in an FBDD screening library. Its molecular weight is low, it has a balanced number of hydrogen bond donors and acceptors, and limited rotational flexibility.

The fluorine atom in the 8-position offers a particularly valuable feature for FBDD. The use of fluorinated fragments is a growing strategy, primarily because of the utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy in screening. nih.govmdpi.com Since fluorine is not naturally present in biological systems, ¹⁹F-NMR provides a highly sensitive and specific method for detecting fragment binding to a target protein, with a large chemical shift range that reduces signal overlap. mdpi.comnih.gov This allows for the screening of mixtures of fluorinated fragments, significantly increasing throughput and efficiency. lifechemicals.com The presence of the fluorine atom in this compound makes it directly amenable to these powerful ¹⁹F-NMR-based screening techniques, which can detect even weak binding events and provide information on the local environment of the fragment when bound to the target. nih.govresearchgate.net

While direct research detailing the use of this compound as a screening fragment is not prominent in published literature, the combination of its Ro3-compliant properties and the advantages conferred by its chroman scaffold and fluorine substituent make it and its analogues strong potential candidates for FBDD campaigns. The structural rigidity of the chroman core, combined with the synthetically tractable amine handle for elaboration, provides a solid foundation for fragment growth into more potent and specific molecules once a hit is identified. nih.gov Studies have shown that combining a chromanone (a related scaffold) fragment with other fragments can lead to novel compounds with unique biological activity profiles. nih.gov

No Publicly Available Research Data for this compound

Despite a comprehensive search of scientific databases and public records, no specific research findings, patents, or detailed scientific data are publicly available for the chemical compound this compound.

This indicates that the compound is likely a novel chemical entity that has not yet been the subject of published scientific study. As a result, the creation of a detailed article outlining its research findings and future directions is not possible at this time.

The absence of information prevents a summary of key research contributions, an analysis of unanswered research questions, the proposal of future research avenues, or a discussion of its broader implications for chemical synthesis and biological discovery. These sections are predicated on the existence of a body of research, which, for this compound, does not appear to be in the public domain.

Further investigation into this compound would require de novo synthesis and comprehensive biological and chemical evaluation. Without foundational research, any discussion of its properties or potential applications would be purely speculative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (8-Fluorochroman-4-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer :

- Route Selection : Start with fluorinated chroman precursors (e.g., 8-fluorochroman-4-one) and employ reductive amination using sodium cyanoborohydride or catalytic hydrogenation with palladium catalysts .

- Optimization Variables :

- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve fluorine retention during synthesis .

- Temperature : Maintain 50–80°C to balance reaction rate and byproduct formation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for ≥95% purity .

Q. How can researchers verify the structural integrity and purity of this compound?

- Analytical Workflow :

- NMR : Compare H/C NMR shifts to fluorinated analogs (e.g., 4-fluorobenzylamine δ 3.8 ppm for -CHNH) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time alignment against standards .

- Mass Spectrometry : Confirm molecular ion ([M+H]) at m/z ≈ 196.2 (calculated for CHFNO) .

Q. What stability considerations are critical for storing this compound?

- Storage Protocol :

- Temperature : –20°C under inert gas (argon) to prevent amine oxidation .

- Light Sensitivity : Store in amber vials to avoid photodegradation of the fluorochroman core .

- Hygroscopicity : Use desiccants (silica gel) to mitigate hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for fluorinated methanamine derivatives?

- Resolution Strategy :

- Isotopic Labeling : Use F NMR to confirm fluorine positioning and rule out regioisomers .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) .

- Crystallography : Obtain single-crystal X-ray data to resolve ambiguous stereochemistry .

Q. What in vitro models are suitable for studying the biological activity of this compound?

- Experimental Design :

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or adrenergic receptors) due to structural similarity to bioactive amines .

- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled) in neuronal cell lines (SH-SY5Y) to assess blood-brain barrier penetration .

- Toxicity Profiling : Conduct MTT assays in hepatocyte (HepG2) and renal (HEK293) cell lines .

Q. How does fluorine substitution at the chroman 8-position influence electronic properties and reactivity?

- Mechanistic Insights :

- Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing electrophilic substitution resistance but stabilizing radical intermediates .

- Solubility : LogP decreases by ~0.5 units compared to non-fluorinated analogs, improving aqueous solubility .

- Table : Comparative Properties of Fluorinated vs. Non-Fluorinated Analogs

| Property | This compound | Chroman-4-yl-methanamine |

|---|---|---|

| LogP (Predicted) | 2.1 | 2.6 |

| H NMR Shift (CH) | 3.7 ppm | 3.4 ppm |

| Metabolic Stability (t) | 4.2 h (Human microsomes) | 2.8 h |

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Process Optimization :

- Catalyst Screening : Test Pd/C vs. Raney Ni for selective reduction without dehalogenation .

- Byproduct Control : Introduce scavengers (e.g., molecular sieves) to trap excess amines or fluorinated impurities .

- Scale-Up Metrics : Monitor reaction exotherms and adjust cooling rates to maintain yield >85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products